Cas no 1312692-55-9 (Tert-butyl N-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxocyclopentyl]carbamate)
Tert-butyl N-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxocyclopentyl]carbamate Chemical and Physical Properties
Names and Identifiers
-
- Di-tert-butyl ((1R,2S)-4-oxocyclopentane-1,2-diyl)dicarbamate
- Tert-butyl N-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxocyclopentyl]carbamate
-
- Inchi: 1S/C15H26N2O5/c1-14(2,3)21-12(19)16-10-7-9(18)8-11(10)17-13(20)22-15(4,5)6/h10-11H,7-8H2,1-6H3,(H,16,19)(H,17,20)
- InChI Key: HPWPPBZWHGHLHY-UHFFFAOYSA-N
- SMILES: O=C1CC(C(C1)NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 22
- Rotatable Bond Count: 6
- Complexity: 408
- Topological Polar Surface Area: 93.7
Tert-butyl N-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxocyclopentyl]carbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FC10737-1g |
di-tert-butyl ((1R,2S)-4-oxocyclopentane-1,2-diyl)dicarbamate |
1312692-55-9 | 95% | 1g |
$2350 | 2023-09-07 |
Tert-butyl N-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxocyclopentyl]carbamate Related Literature
-
Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
-
Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
-
David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
-
Ruili Liu,Mengping Gao,Jing Zhang,Zhilian Li,Jinyang Chen,Ping Liu,Dongqing Wu RSC Adv., 2015,5, 24205-24209
-
Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
Additional information on Tert-butyl N-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxocyclopentyl]carbamate
Introduction to Tert-butyl N-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxocyclopentyl]carbamate (CAS No. 1312692-55-9)
Tert-butyl N-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxocyclopentyl]carbamate, with the CAS number 1312692-55-9, is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the class of carbamates, which are widely recognized for their versatile applications in medicinal chemistry. The structural complexity of this molecule, featuring a cyclopentyl ring and multiple functional groups, makes it a promising candidate for various biochemical interactions.
The molecular structure of Tert-butyl N-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxocyclopentyl]carbamate incorporates several key features that contribute to its potential utility. The presence of a tert-butyl group enhances the stability of the compound, while the oxocyclopentyl moiety introduces a rigid scaffold that can be exploited for specific binding interactions. Additionally, the amine and carbamate functionalities provide sites for further chemical modifications, enabling the synthesis of derivatives with tailored properties.
In recent years, there has been growing interest in exploring the pharmacological potential of carbamate-based compounds. These molecules have shown promise in various therapeutic areas, including oncology, neurology, and anti-inflammatory treatments. The cyclopentyl ring in Tert-butyl N-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxocyclopentyl]carbamate is particularly noteworthy, as it has been associated with enhanced binding affinity to certain biological targets. This structural motif is often employed in drug design to improve metabolic stability and bioavailability.
One of the most compelling aspects of this compound is its potential as a building block for more complex drug candidates. The versatility of its functional groups allows for modifications that can fine-tune its pharmacokinetic and pharmacodynamic profiles. For instance, researchers have investigated the use of such carbamates in the development of protease inhibitors, which are critical in treating viral infections and cancer. The tert-butyl group, in particular, has been shown to enhance binding interactions by increasing steric hindrance around key binding sites.
Recent studies have also highlighted the role of Tert-butyl N-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxocyclopentyl]carbamate in modulating enzyme activity. Enzymes are integral to numerous biological pathways, and their inhibition or activation can have profound effects on cellular function. By designing molecules that interact specifically with these enzymes, researchers aim to develop treatments for a wide range of diseases. The cyclopentyl ring and the amine-carbamate linkage provide a framework that can be optimized for high-affinity binding to target enzymes.
The synthesis of Tert-butyl N-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxocyclopentyl]carbamate involves multiple steps, each requiring careful optimization to ensure high yield and purity. The use of advanced synthetic techniques has enabled researchers to access complex structures with greater ease than was previously possible. These techniques include palladium-catalyzed cross-coupling reactions, which are particularly useful for constructing the cyclopentyl ring system.
In addition to its synthetic significance, this compound has been studied for its potential biological activity. Preliminary experiments suggest that it may exhibit inhibitory effects on certain enzymes relevant to inflammation and pain signaling. These findings are particularly intriguing given the increasing demand for alternative treatments that target these pathways without the side effects associated with traditional therapeutics.
The development of new drugs is a highly collaborative effort involving chemists, biologists, and clinicians. Tert-butyl N-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxocyclopentyl]carbamate exemplifies how interdisciplinary research can lead to innovative solutions in drug discovery. By leveraging the unique properties of this compound, scientists hope to identify new therapeutic strategies that address unmet medical needs.
As our understanding of biological systems continues to evolve, so too does our ability to design molecules that interact with them in precise ways. Tert-butyl N-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxocyclopentyl]carbamate represents just one example of how structural complexity can be harnessed to develop novel therapeutics. Its continued study promises to yield valuable insights into both chemistry and medicine.
1312692-55-9 (Tert-butyl N-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxocyclopentyl]carbamate) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)